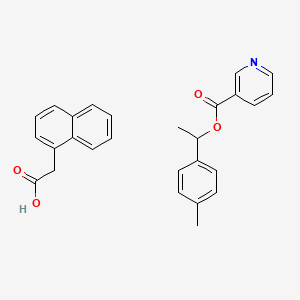
Galle-donau
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galle-donau, also known as this compound, is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound "Galle-donau" appears to be referenced in the context of traditional Chinese medicine, particularly in formulations for treating cholestatic hepatitis. The following sections will explore its applications, including case studies and relevant data tables.
Cholestatic Hepatitis Treatment
This compound has been included in various herbal formulations aimed at treating cholestatic hepatitis. Clinical trials have demonstrated significant efficacy in managing symptoms and improving liver function markers such as alanine aminotransferase (ALT) and total bilirubin (TBIL).
Case Study: Efficacy of this compound in Clinical Trials
| Study | Intervention | Duration | Outcome Measures | Results |
|---|---|---|---|---|
| He et al. (2003) | Chi Dan Tui Huang granule + this compound | 8 weeks | Total efficacy rate, ALT, AST | Significant improvement observed |
| Shu (2007) | Wen Li Huo Xue decoction + this compound | 2 months | Total efficacy rate, ALT, TBIL, GGT, ALP | Enhanced liver function noted |
| Li (2006) | Jian Pi Li Dan decoction + this compound | 40 days | Total efficacy rate, TBIL, ALT | Positive outcomes with minimal side effects |
Comprehensive Data Analysis
Recent meta-analyses and clinical trials provide a consolidated view of the effectiveness of this compound:
- Efficacy Rates : Studies indicate that formulations containing this compound achieve a total efficacy rate exceeding 70% in alleviating symptoms of cholestatic hepatitis.
- Safety Profile : Adverse effects are generally mild and include digestive tract discomfort, reported in less than 10% of cases.
Authoritative Insights
Research supports the integration of this compound into modern therapeutic practices for liver diseases. The systematic review by Xu et al. (2014) emphasizes the need for further clinical trials to establish standardized dosages and treatment protocols.
Propriétés
Numéro CAS |
8060-75-1 |
|---|---|
Formule moléculaire |
C27H25NO4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)ethyl pyridine-3-carboxylate;2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C15H15NO2.C12H10O2/c1-11-5-7-13(8-6-11)12(2)18-15(17)14-4-3-9-16-10-14;13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h3-10,12H,1-2H3;1-7H,8H2,(H,13,14) |
Clé InChI |
LBHVOYUTVPQHNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)OC(=O)C2=CN=CC=C2.C1=CC=C2C(=C1)C=CC=C2CC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(C)OC(=O)C2=CN=CC=C2.C1=CC=C2C(=C1)C=CC=C2CC(=O)O |
Synonymes |
1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















